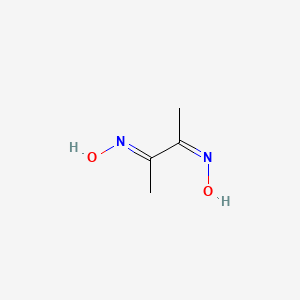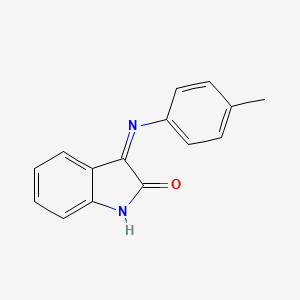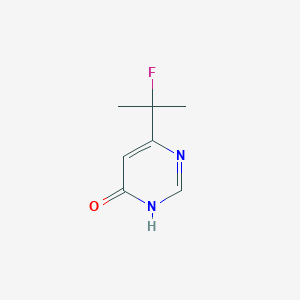
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
Overview
Description
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one (FMEP) is an organic compound that is a member of the pyrimidine family. It is a fluorinated derivative of pyrimidine, which is a heterocyclic aromatic organic compound. FMEP has been studied extensively for its various uses in scientific research, such as its biochemical and physiological effects, its synthesis method, and its application in lab experiments.
Scientific Research Applications
Novel Derivatives Synthesis
- Analgesic and Anti-Inflammatory Agents : Derivatives of pyrimidine, such as 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, have been synthesized and shown to possess significant analgesic and anti-inflammatory activities. These derivatives are characterized using various spectroscopic methods and demonstrate the importance of substituents in determining biological activity (Muralidharan, James Raja, & Deepti, 2019).
Pharmacological Research
- HIV-1 Inhibition : Studies on 2-chloro-6-fluoro substituted pyrimidin-4(3H)-ones have shown picomolar activity against HIV-1. The research also highlights the importance of certain molecular substitutions in enhancing inhibitory activity against various HIV-1 strains and in enzyme assays (Rotili et al., 2014).
Material Chemistry
- Synthesis of Novel Compounds : Research on the synthesis of 6-fluoro derivatives of 1,3,4-thiadiazolo-[3,2-a]pyrimidine showcases the development of new compounds with potential applications in various fields, such as material chemistry (Kukaniev & Párkányi, 2011).
Antimicrobial Studies
- Antimicrobial Properties : A study involving the synthesis of chromone-pyrimidine coupled derivatives, including fluoro groups, displayed potent antibacterial properties. This research underscores the potential of pyrimidine derivatives in developing new antimicrobial agents (Tiwari et al., 2018).
Optical and Electronic Applications
- Nonlinear Optical Properties : Research into thiopyrimidine derivatives, including those with fluoro groups, has revealed significant applications in nonlinear optics (NLO). These studies provide insights into the electronic structure and photophysical properties of these compounds, indicating their potential in optoelectronic applications (Hussain et al., 2020).
Cancer Research
- Anticancer Agents : The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines highlight the potential of fluoro-substituted pyrimidine derivatives as anticancer agents. Certain compounds in these studies have shown promising antiproliferative effects (Mallesha et al., 2012).
properties
IUPAC Name |
4-(2-fluoropropan-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-7(2,8)5-3-6(11)10-4-9-5/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBVZBYKWRWBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=O)NC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B1418077.png)
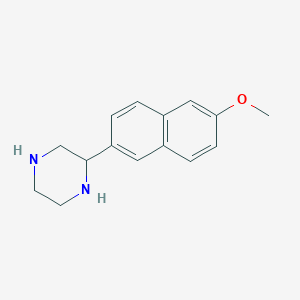
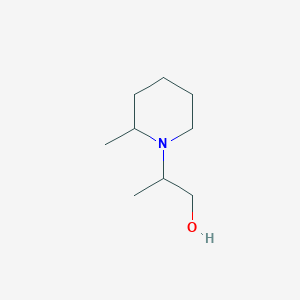
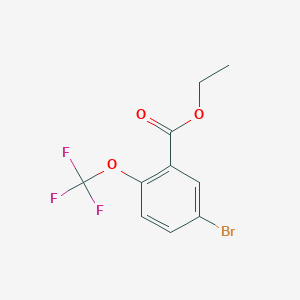
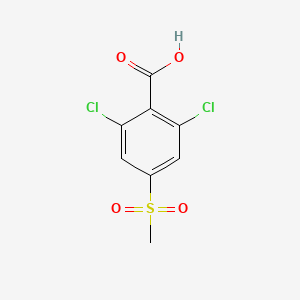
![4-(2-fluorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1418085.png)
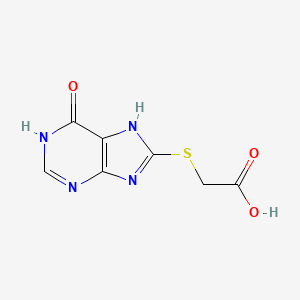
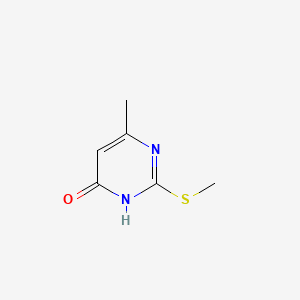
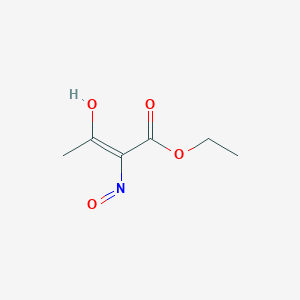
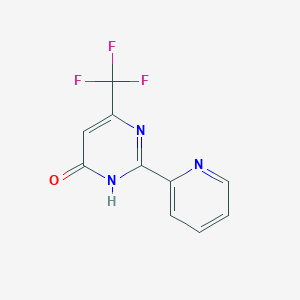
![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)
![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)
